molecular formula C10H18N2O3 B1322147 tert-butyl N-(2-oxopiperidin-4-yl)carbamate CAS No. 1263281-78-2

tert-butyl N-(2-oxopiperidin-4-yl)carbamate

Cat. No. B1322147
M. Wt: 214.26 g/mol
InChI Key: CDWJRRPTGQQFDP-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(2-oxopiperidin-4-yl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in the synthesis of a range of biologically active compounds, including protein tyrosine kinase inhibitors, lymphocyte function-associated antigen 1 inhibitors, and potential protease inhibitors. These intermediates are synthesized through multi-step processes involving reactions such as SN2 substitution, borohydride reduction, oxidation, and debenzylation , as well as cyclopropanation and amide formation .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves starting from readily available materials and employing a series of chemical reactions to build the desired molecular structure. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves starting with 4-methylpyridinium and proceeding through a series of steps including SN2 substitution, reduction, oxidation, and acylation to achieve the target product with a total yield of 80.2% . Another example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is prepared via a one-pot, two-step telescoped sequence involving Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using techniques such as X-ray crystallography. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed that it occurs in the 4-enol form and has an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring . The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains.

Chemical Reactions Analysis

The tert-butyl carbamate derivatives can undergo various chemical reactions to further modify their structure. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can react with BuLi followed by alkylation to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields . These compounds are promising synthons for the preparation of diverse piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be studied using experimental and theoretical methods. Vibrational frequency analysis, FT-IR, and DFT studies can provide insights into the vibrational frequencies, optimized geometric parameters, and molecular orbital energies of these compounds . For example, the experimental and theoretical vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate were investigated, and the results were in good agreement with experimental data and related literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : tert-Butyl N-(2-oxopiperidin-4-yl)carbamate is involved in the stereoselective synthesis of piperidine derivatives, particularly those fused with oxygen heterocycles. This synthesis process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, undergo cyclization into cis-isomers of N-Boc piperidine derivatives, which are significant in developing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

  • Allylation Reactions : tert-butyl N-(2-oxopiperidin-4-yl)carbamate demonstrates potential in the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. This reaction forms tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful synthons for creating a variety of piperidine derivatives (Moskalenko & Boev, 2014).

  • Intermediate in Jak3 Inhibitor Synthesis : The compound serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis method for this compound has been proposed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

  • Stereoselective Hydroxylation : It is also involved in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process is significant in obtaining cis isomers of piperidine derivatives, which are valuable in various chemical syntheses (Boev et al., 2015).

  • Crystallographic Studies : X-ray studies have shown that tert-butyl N-(2-oxopiperidin-4-yl)carbamate derivatives, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, occur in specific forms and orientations, which are pivotal in understanding their molecular packing and hydrogen bonding in crystal structures (Didierjean et al., 2004).

Applications in Organic Chemistry and Pharmacology

  • Use in Photoredox Catalysis : This compound has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions. This catalysis is crucial for constructing diverse amino pyrimidines, expanding the applications of photocatalyzed protocols (Wang et al., 2022).

  • In Synthesis of Protease Inhibitors : Enantioselective syntheses involving tert-butyl N-(2-oxopiperidin-4-yl)carbamate have been used to produce potent β-secretase inhibitors. This highlights its application in developing new pharmacological agents (Ghosh et al., 2017).

  • Enantioselective Synthesis of Carbocyclic Analogues : It's also an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the synthesis of nucleotide analogues, which are crucial in therapeutic research (Ober et al., 2004).

Safety And Hazards

The safety information for “tert-butyl N-(2-oxopiperidin-4-yl)carbamate” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

tert-butyl N-(2-oxopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJRRPTGQQFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-oxopiperidin-4-yl)carbamate

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